molecular formula C7H6F3NO3 B1443500 Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate CAS No. 1341552-49-5

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate

Cat. No. B1443500
M. Wt: 209.12 g/mol
InChI Key: VQXLITGNNDFCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate is a chemical compound with the molecular formula C7H6F3NO3. It is a solid substance .


Synthesis Analysis

The synthesis of isoxazole derivatives, including Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate consists of a five-membered isoxazole ring with a trifluoromethyl group at the 5-position and an ethyl ester group at the 4-position .


Physical And Chemical Properties Analysis

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate is a solid substance . Its molecular weight is 209.12 g/mol.

Scientific Research Applications

1. Cycloaddition Reactions

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate is used in cycloaddition reactions. The 1,3-dipolar cycloaddition of trifluoropropene derivatives to ethyl cyanocarboxylate N-oxide forms isomeric substituted ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates, including ethyl 4-(trifluoromethyl) isoxazole-3-carboxylate (Markitanov, Timoshenko, & Shermolovich, 2018).

2. Precursor for Analog Synthesis

It also serves as a precursor in the synthesis of analogs. Specifically, ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate is used to produce ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs via a Michael-like addition of secondary amines (Boy & Guernon, 2005).

3. Regioselective Dipolar Cycloaddition

The compound is involved in regioselective dipolar cycloaddition reactions. Efforts to prepare ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate led to the development of a regioselective 1,3-dipolar cycloaddition with phenyl nitrile oxide and various 4,4,4-trifluoromethyl crotonates. The substitution at the C2-position of crotonate dipolarophile significantly influenced the regiochemistry and yield of the cycloaddition (Schmidt et al., 2012).

4. Functionalization of Isoxazole AMPA Analogs

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate is utilized in the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a functionalized isoxazole AMPA analog. This occurs cleanly at the C-5 methyl group with 5,5-dimethyl-1,3-dioxanyl as a directing group, leading to selective transformation into the corresponding homologated methyl esters after deprotection (Zhou & Natale, 1998).

Safety And Hazards

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate is classified as a combustible solid . It is recommended to avoid ingestion and inhalation, and to ensure adequate ventilation when handling this compound .

properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-3-11-14-5(4)7(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXLITGNNDFCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate
Reactant of Route 3
Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.